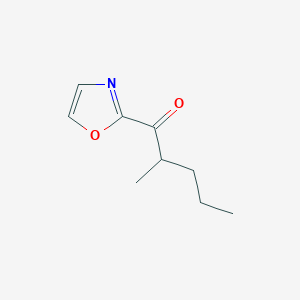

2-(2-Methylvaleryl)oxazole

描述

Historical Context and Evolution of Oxazole (B20620) Chemistry Research

The journey of oxazole chemistry began with its first synthesis in 1947. nih.gov Early research focused on understanding the fundamental properties and reactivity of this novel heterocyclic system. A key breakthrough in the synthesis of oxazoles was the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org This method, along with others like the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), has been refined over the years, allowing for the creation of a diverse array of substituted oxazoles. wikipedia.orgnih.gov The evolution of synthetic methodologies has been a primary driver in the exploration of the chemical space and therapeutic potential of oxazole derivatives. chemrxiv.org

Significance of the Oxazole Heterocycle in Chemical Biology and Medicinal Chemistry

The oxazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. bohrium.com The nitrogen and oxygen atoms within the ring can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors. jrespharm.com This versatility has led to the development of oxazole-containing compounds with a wide spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. bohrium.comjrespharm.com The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity of a given derivative. nih.gov

Positioning of 2-(2-Methylvaleryl)oxazole within Contemporary Oxazole Research

This compound belongs to the subclass of 2-acyloxazoles. Contemporary research into substituted oxazoles is largely driven by the quest for new therapeutic agents with improved efficacy and selectivity. bohrium.com The synthesis of 2-acyloxazoles can be achieved through methods such as the reaction of 2-magnesiated oxazoles with Weinreb amides or the oxidative cyclization of α-aminoketones. thieme-connect.comnih.gov

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of investigation. The 2-acyl group can act as a key binding element with biological targets. The presence of a branched alkyl chain (the 2-methylvaleryl group) can influence the compound's lipophilicity and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Research on other 2-alkyloxazoles has demonstrated their potential as inhibitors of enzymes like phosphatidylinositol-4-kinase beta (PI4KIIIβ), which is relevant for antiviral therapies. nih.gov Therefore, it is plausible that this compound and its analogs could be of interest in screening programs for new bioactive molecules.

Detailed Research Findings

Given the limited direct research on this compound, this section will focus on the general properties and synthesis of closely related 2-acyloxazoles to provide a scientifically grounded context for the compound of interest.

General Properties of 2-Acyloxazoles

| Property | Description |

| Structure | Characterized by an oxazole ring with an acyl group attached at the 2-position. The nature of the acyl group significantly influences the molecule's overall properties. |

| Reactivity | The oxazole ring is aromatic and relatively stable, but can undergo various functionalization reactions. The acyl group provides a reactive handle for further chemical modifications. |

| Biological Potential | 2-Acyloxazoles are being investigated for a range of biological activities, stemming from the ability of the oxazole and acyl moieties to interact with biological macromolecules. researchgate.net |

Synthetic Approaches to 2-Acyloxazoles

The synthesis of 2-acyloxazoles is an active area of research, with several established and emerging methods.

| Synthetic Method | Description | Key Reagents |

| From 2-Magnesiated Oxazoles | Treatment of an oxazole with a Grignard reagent followed by reaction with a Weinreb amide provides a direct route to 2-acyl oxazoles. nih.gov | i-PrMgCl, Weinreb amides |

| Oxidative Cyclization | A metal-free approach involving the oxidative cyclization of α-aminoketones promoted by TBHP/KI. thieme-connect.com | α-aminoketones, TBHP, KI |

| From Arylmethyl Ketones | An I2/DMSO catalyzed reaction of arylmethyl ketones and thiocyanates can yield 2-acyloxazoles. researchgate.net | Arylmethyl ketones, thiocyanates, I2, DMSO |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-4-7(2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWUEGRLDHTQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642058 | |

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-23-4 | |

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Oxazole Formation and Transformation

Reaction Mechanisms in Cyclodehydration Processes

Cyclodehydration reactions are a cornerstone of oxazole (B20620) synthesis. The most prominent among these is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.org For the synthesis of 2-(2-Methylvaleryl)oxazole, this would begin with a corresponding 2-(2-methylvalerylamido)-ketone. The mechanism is initiated by the protonation of the ketone carbonyl, followed by a nucleophilic attack from the amide oxygen to form a five-membered ring intermediate, an oxazoline (B21484). The final step is dehydration, driven by an acid catalyst, to yield the aromatic oxazole ring. youtube.com

Commonly used cyclodehydrating agents include strong acids like sulfuric acid and polyphosphoric acid, as well as reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). pharmaguideline.com The choice of agent can influence reaction conditions and yields.

Table 1: Key Cyclodehydration Methods for Oxazole Synthesis

| Method | Precursor | Reagents | Key Feature |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, POCl₃, PCl₅ | Intramolecular cyclization followed by dehydration. pharmaguideline.comwikipedia.org |

| From α-hydroxy amino ketones | α-Hydroxy amino ketone & Aldehyde | H₂SO₄, Acetic Anhydride (B1165640) | The C2 atom of the oxazole is derived from the aldehyde. pharmaguideline.com |

| Wipf Variation | β-Keto amide | Dess-Martin periodinane, PPh₃, I₂, Et₃N | Oxidation followed by cyclodehydration, suitable for amino acid derivatives. wikipedia.org |

Ionic and Radical Mechanisms in Oxazole Synthesis

The formation of the oxazole ring can proceed through various ionic and radical pathways, depending on the chosen precursors and reaction conditions.

Ionic Mechanisms: The Fischer oxazole synthesis, for instance, proceeds via an ionic mechanism where a cyanohydrin reacts with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org The mechanism involves the formation of an iminochloride intermediate which then undergoes cyclization. wikipedia.org More contemporary methods include one-pot syntheses from carboxylic acids, which proceed through an activated acylpyridinium salt intermediate that reacts with an isocyanoacetate. acs.org

Radical Mechanisms: Radical pathways offer alternative routes to oxazoles, particularly for C-H functionalization. The synthesis of 2-aryloxazoles has been achieved through a base-promoted homolytic aromatic substitution (BHAS) mechanism. acs.org This process involves the generation of an aryl radical via single electron transfer (SET) from a base complex, which then adds to the electron-deficient C2 position of the oxazole ring. acs.org Furthermore, radical cascade strategies, often initiated by hydrogen atom transfer (HAT), have been developed for the modular synthesis of oxazoles from simple precursors like alcohols and nitriles. researchgate.net For 2-acyloxazoles specifically, metal-free domino reactions starting from aryl methyl ketones, arylethenes, or arylacetylenes have been shown to proceed through a common α-keto aldehyde intermediate, showcasing the versatility of these pathways. chemistryviews.orgresearchgate.net

Catalytic Pathways in Metal-Mediated Oxazole Annulations

Transition metal catalysis provides efficient and selective methods for constructing the oxazole ring. researchgate.net These reactions often proceed under mild conditions with high functional group tolerance.

Gold-catalyzed annulations represent a significant advancement, enabling the regioselective synthesis of functionalized oxazoles from precursors like alkynyl thioethers. d-nb.infonih.gov These reactions proceed without the need for strong donor-substituted alkynes, offering complementary regioselectivity. d-nb.info Other notable metal-mediated pathways include:

Copper Catalysis: Copper(II) can catalyze the oxidative cyclization of enamides via vinylic C-H bond functionalization. organic-chemistry.org It is also used in the coupling of α-diazoketones with nitriles to form trisubstituted oxazoles. researchgate.net

Cobalt Catalysis: Cp*Co(III) catalysts have been employed for the formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides, yielding 5-aminooxazoles. researchgate.net

Palladium Catalysis: While often used for post-synthesis modification via cross-coupling, palladium can also mediate oxazole formation. acs.orgacs.org

A metal-free synthesis of 2-acyloxazoles from α-aminoketones has also been developed, using a TBHP/KI-promoted oxidative cyclization, highlighting a move towards more sustainable methods. researchgate.netcolab.ws

Ring-Opening and Rearrangement Reactions of Oxazole Derivatives

Despite its aromatic stability, the oxazole ring can undergo ring-opening and rearrangement reactions under specific conditions.

One of the most characteristic reactions is ring-opening upon deprotonation at the C2 position. The C2 proton is the most acidic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. tandfonline.com Treatment with a strong base, such as butyllithium, can lead to the formation of a 2-lithio-oxazole, which is often unstable and can fragment to an open-chain isocyanide. pharmaguideline.comcutm.ac.in The presence of the electron-withdrawing 2-(2-methylvaleryl) group would further acidify the C2 proton, if it were present, or activate the C2 position for nucleophilic attack leading to potential ring cleavage.

The Cornforth rearrangement is a thermal rearrangement of certain 4-acyloxazoles. More generally, the ring-opening of oxazole derivatives, particularly 5-alkoxy-2-aminooxazoles, into carbonyl nitrile ylides has been studied. oup.com This process is a key step in certain non-Diels-Alder cycloadditions and is facilitated by electron-donating groups at the C2 and C5 positions. oup.com

Reduction of the oxazole ring with agents like nickel-aluminum alloy can also result in ring cleavage, yielding open-chain products. tandfonline.com

Nucleophilic and Electrophilic Substitution Patterns on the Oxazole Ring

The reactivity of the oxazole ring towards substitution is heavily influenced by the inherent electron distribution and the nature of existing substituents.

Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic attack. pharmaguideline.com When such reactions do occur, they preferentially happen at the C4 or C5 positions (C4 > C5 > C2). pharmaguideline.com The presence of electron-donating groups is typically required to facilitate electrophilic substitution. tandfonline.com The 2-(2-methylvaleryl) group on the target compound is strongly electron-withdrawing, which would further deactivate the entire ring to electrophilic attack, making such substitutions highly unlikely.

Nucleophilic Substitution: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. cutm.ac.inkomorowski.edu.pl However, direct nucleophilic substitution on an unsubstituted oxazole ring is rare, as the attack often leads to ring cleavage rather than substitution. pharmaguideline.comtandfonline.com The primary exception is the displacement of a good leaving group, such as a halogen, from the C2 position. pharmaguideline.com For this compound, the acyl group at C2 makes this position a prime target for nucleophiles. A nucleophilic attack on the carbonyl carbon is possible, but an attack at the C2 ring carbon could also occur, likely leading to a ring-opening cascade.

Table 2: Regioselectivity of Substitution on the Oxazole Ring

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles/Bases | Rationale |

| C2 | Least reactive | Most reactive | Most electron-deficient position; site of deprotonation and attack by strong nucleophiles. pharmaguideline.comkomorowski.edu.pl |

| C4 | Most reactive | Less reactive | Site of electrophilic attack, especially when activated. pharmaguideline.com |

| C5 | Reactive | Less reactive | Second most likely site for electrophilic attack. tandfonline.com |

Studies on Oxazole Reactivity as an Azadiene

The oxazole ring contains a 1-aza-1,3-diene (azadiene) fragment, enabling it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. clockss.orgwikipedia.org This reactivity is a powerful tool for synthesizing other heterocyclic systems like pyridines and furans. nih.govbeilstein-journals.org

The electronic nature of the oxazole dictates the type of Diels-Alder reaction it undergoes:

Inverse-Electron-Demand Diels-Alder: As an electron-deficient heterocycle, oxazole readily reacts with electron-rich dienophiles. This character is enhanced by electron-withdrawing substituents on the oxazole ring. clockss.org The reaction of this compound, with its electron-withdrawing acyl group, would be expected to proceed efficiently in an inverse-electron-demand fashion.

Normal-Electron-Demand Diels-Alder: The presence of strong electron-donating groups (e.g., alkoxy, amino) on the oxazole ring can overcome the inherent electron deficiency, allowing it to react with electron-poor dienophiles in a normal Diels-Alder reaction. clockss.org

The initial [4+2] cycloaddition adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule (like a nitrile from the C2-N3 fragment), to yield a new, stable aromatic ring like a furan (B31954) (from reaction with alkynes) or a pyridine (B92270) (from reaction with alkenes). clockss.orgresearchgate.net This tandem cycloaddition-cycloreversion process is a key synthetic strategy. nih.gov

Structure Activity Relationship Sar Studies of 2 2 Methylvaleryl Oxazole and Its Analogues

Design Principles for Oxazole-Based Chemical Probes

The design of oxazole-based chemical probes is guided by several key principles aimed at optimizing their interaction with biological targets. The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile scaffold. researchgate.net Its ability to participate in various non-covalent interactions allows it to bind to a wide range of enzymes and receptors. researchgate.net

A primary design consideration involves the strategic placement of substituents on the oxazole ring to enhance biological activity and selectivity. researchgate.net The inherent structural and chemical diversity of oxazole-based molecules makes them a prime skeleton for drug discovery. mdpi.com Researchers often employ synthetic modifications of natural products to improve pharmacokinetic properties and activity. researchgate.net For instance, the introduction of specific functional groups can modulate the electronic properties of the oxazole ring, influencing its binding affinity and reactivity.

Another important principle is the use of bioisosteric replacement, where one part of the molecule is replaced by another with similar physical or chemical properties. This approach is often used to improve a compound's metabolic stability or to explore the steric and electronic requirements of the binding site. The development of cleavable linkers for oxazole-based probes is another design strategy, enabling the selective release of the active compound at the target site. researchgate.net

Impact of Substituents on Oxazole Ring Activity and Selectivity

The nature and position of substituents on the oxazole ring have a profound impact on the biological activity and selectivity of its derivatives. researchgate.net Systematic SAR studies have demonstrated that modifications at different positions of the oxazole ring can lead to significant changes in potency and target specificity. researchgate.netnih.gov

For example, in a series of α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), the substituent at the C5 position of the oxazole ring was found to substantially influence selectivity. nih.gov In contrast, the effect of the C2 acyl substituent was more subtle but still significant. nih.gov This highlights the importance of exploring substitutions at multiple positions to optimize inhibitor performance.

The electronic properties of the substituents also play a crucial role. Electron-donating groups can increase the electron density of the oxazole ring, potentially enhancing its interaction with electron-deficient biological targets. derpharmachemica.com Conversely, electron-withdrawing groups can decrease the ring's reactivity. clockss.org The position of the substituent is also critical; for instance, substituting an ethoxy group at the C2 position of the oxazole ring can dramatically reduce its reactivity compared to a C5 substitution. clockss.org

Theoretical and Computational Chemistry of the Oxazole System

Quantum Chemical Calculations on Oxazole (B20620) Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electron distribution, molecular orbital energies, and reactivity of the oxazole system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.com It is often employed to predict optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity parameters. irjweb.com For oxazole derivatives, DFT calculations, often using functionals like B3LYP, can reveal insights into their stability and reactivity. irjweb.com The five-membered oxazole ring, containing both oxygen and nitrogen heteroatoms, exhibits a unique electronic environment that influences its chemical behavior. researchgate.nettandfonline.com

In the case of 2-(2-Methylvaleryl)oxazole, DFT calculations could be used to determine key structural parameters such as bond lengths and angles of the oxazole ring and the attached 2-methylvaleryl group. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's electron-donating and accepting capabilities, respectively. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack. irjweb.com

Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.org This is particularly useful for understanding a molecule's absorption and emission spectra (UV-Vis). nih.govnih.gov For various heterocyclic compounds, including oxazole derivatives, TD-DFT has been successfully applied to predict their photophysical properties. nih.gov

For this compound, TD-DFT calculations could predict its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). rsc.orgchemrxiv.org This information is crucial for applications where the molecule's interaction with light is important. The calculations can also provide insights into the energies and characteristics of the lowest singlet and triplet excited states, which are important for understanding photochemical reactions and fluorescence/phosphorescence behavior. nih.gov

Hypothetical TD-DFT-Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 280 | 0.15 | HOMO → LUMO (π→π*) |

| S0 → S2 | 245 | 0.08 | HOMO-1 → LUMO (π→π*) |

| S0 → S3 | 210 | 0.25 | HOMO → LUMO+1 (n→π*) |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.govmdpi.com These methods are instrumental in drug discovery and design. researchgate.net Oxazole derivatives are known to interact with various biological targets, and docking studies can help elucidate the specific binding modes and affinities. nih.govgrowingscience.com

In a hypothetical scenario, if this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking could be used to predict its binding orientation within the enzyme's active site. mdpi.com This would involve identifying key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov Following docking, molecular dynamics simulations could be performed to assess the stability of the ligand-protein complex over time. mdpi.com MD simulations provide a dynamic view of the system, allowing for the calculation of binding free energies, which give a more accurate estimation of the binding affinity.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms, transition states, and activation energies. researchgate.net Various synthetic routes to oxazole derivatives have been established, such as the Robinson-Gabriel synthesis and the van Leusen reaction. pharmaguideline.commdpi.com Computational modeling can be used to investigate the intricate details of these and other synthetic pathways.

For the synthesis of this compound, computational modeling could be employed to study the reaction pathway of a proposed synthetic route. For instance, if the synthesis involves the cyclization of an α-acylamino ketone, the transition state for the ring-closure step could be located and its energy calculated. This would provide the activation energy for the reaction, which is a key determinant of the reaction rate. By comparing the activation energies of different potential pathways, the most favorable synthetic route can be identified.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. One of the key applications of cheminformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Such models have been developed for various classes of heterocyclic compounds, including oxazole and isoxazole (B147169) derivatives, to predict their therapeutic potential. nih.govresearchgate.net

While a specific QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activity, one could be hypothetically developed to predict its activity against a particular target. nih.gov This would involve calculating a range of molecular descriptors for each compound in the series, such as electronic, steric, and hydrophobic parameters. researchgate.net Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. researchgate.net

Natural Product Discovery and Biosynthetic Pathways of Oxazole Containing Compounds

Isolation and Characterization of Naturally Occurring Oxazoles

Oxazole-containing natural products are predominantly found in marine organisms such as sponges, algae, and marine-derived microorganisms. nih.gov Terrestrial bacteria, particularly from the phylum Actinobacteria, are also a rich source of these compounds. The isolation of these molecules typically involves extraction from the source organism followed by various chromatographic techniques to purify the compounds of interest. Structural elucidation is then carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

A variety of oxazole-containing alkaloids have been discovered, showcasing significant structural diversity. These can range from simple linear peptides to complex macrocycles and polyketides. nih.gov For instance, Almazoles A-D are linear dipeptides containing a 2,5-disubstituted oxazole (B20620) moiety, isolated from a red seaweed. nih.gov Another example is Martefragin A, a secondary metabolite from the red algae Martensia fragilis, which features a trisubstituted oxazole ring. mdpi.com

| Compound Name | Natural Source | Structural Class |

|---|---|---|

| Almazoles A-D | Red Seaweed (Delesseriaceae) | Linear Dipeptide |

| Martefragin A | Red Algae (Martensia fragilis) | Trisubstituted Oxazole |

| Muscoride A | Cyanobacterium (Nostoc muscorum) | Oxazole Peptide Alkaloid |

| Siphonazole | Marine Microbe (Herpetosiphon sp.) | Bis-oxazole |

Investigation of Biosynthetic Gene Clusters for Oxazole Formation

The biosynthesis of oxazole-containing natural products is governed by specific biosynthetic gene clusters (BGCs). These clusters encode the enzymes responsible for the assembly of the carbon skeleton and the formation of the oxazole ring. The advent of genome mining techniques has significantly accelerated the discovery of novel oxazole-containing compounds by identifying putative BGCs in microbial genomes.

These BGCs are often associated with Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathways, or hybrids of the two. For example, the biosynthetic gene cluster for the plantazolicins in Bacillus amyloliquifaciens contains genes for the modification of a precursor peptide to form oxazole rings.

Enzymatic Mechanisms in Oxazole Biosynthesis (e.g., Nonribosomal Peptide Synthetase (NRPS) pathways)

The formation of the oxazole ring in the context of NRPS pathways is a well-studied enzymatic process. The biosynthesis typically originates from the amino acids serine or threonine, which are incorporated into a growing peptide chain tethered to the NRPS enzyme complex.

The key steps in oxazole formation via NRPS are:

Cyclodehydration: An enzyme, often a cyclodehydratase, catalyzes the intramolecular cyclization of a serine or threonine residue to form an oxazoline (B21484) ring.

Oxidation: A dehydrogenase, frequently dependent on flavin mononucleotide (FMN), then oxidizes the oxazoline ring to the aromatic oxazole. mdpi.com

This two-step process is a common strategy employed in the biosynthesis of numerous oxazole-containing peptides. mdpi.com While no natural biosynthetic pathway for "2-(2-Methylvaleryl)oxazole" has been identified, one could hypothesize a pathway involving the incorporation of a precursor that would yield the 2-methylvaleryl side chain, possibly derived from the amino acid isoleucine or a branched-chain fatty acid, followed by condensation with a serine-derived unit that would form the oxazole ring.

Biomimetic Synthesis of Natural Oxazole Analogues

The synthesis of natural oxazoles and their analogues is an active area of chemical research. One of the classical methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. This suggests that a potential synthetic route to "this compound" could begin with a corresponding 2-(2-methylvalerylamido)-ketone.

Biomimetic synthesis aims to replicate the proposed biosynthetic pathways in a laboratory setting. For instance, the absolute structures of the almazoles were initially determined through a biomimetic synthesis that utilized a Robinson-Gabriel cyclization as the key step for forming the oxazole ring. nih.gov Such synthetic efforts not only provide access to larger quantities of these natural products for biological evaluation but also help to confirm their proposed structures and biosynthetic origins.

Spectroscopic and Structural Elucidation Methods for Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like 2-(2-Methylvaleryl)oxazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an oxazole (B20620) derivative, the protons on the heterocyclic ring are particularly diagnostic. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms. For a 2,5-disubstituted oxazole, a characteristic singlet for the H-4 proton would be expected. For this compound, the protons of the 2-methylvaleryl side chain would produce a complex set of signals. The methine proton at the C-2' position would appear as a multiplet due to coupling with adjacent methylene (B1212753) and methyl protons. The terminal methyl groups and internal methylene groups of the valeryl chain would also exhibit distinct signals and coupling patterns, allowing for the complete assignment of the side chain structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the oxazole ring (C-2, C-4, and C-5) resonate at characteristic downfield positions due to the influence of the heteroatoms. mdpi.com The carbonyl carbon of the ketone group in this compound is particularly noteworthy, appearing at a significantly downfield chemical shift (typically >180 ppm). The carbons of the alkyl side chain would appear in the upfield region of the spectrum. In some cases, due to the rotation of substituents, multiple signals can be observed for a single carbon, indicating the presence of different conformers. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals. COSY experiments reveal proton-proton coupling networks, while HMBC shows correlations between protons and carbons separated by two or three bonds, which is essential for connecting substituents to the oxazole core. nih.gov

Table 1: Representative NMR Chemical Shifts (δ in ppm) for Substituted Oxazoles Note: These are typical values for oxazole derivatives; specific shifts for this compound would require experimental measurement.

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H-4 (on oxazole ring) | 8.0 - 8.5 | Appears as a singlet in 2,5-disubstituted oxazoles. nih.gov |

| ¹H | H-5 (on oxazole ring) | 7.0 - 7.5 | Appears as a singlet in 2,4-disubstituted oxazoles. |

| ¹³C | C-2 (on oxazole ring) | 150 - 165 | Position of substitution influences the shift. mdpi.com |

| ¹³C | C-4 (on oxazole ring) | 125 - 145 | Shift is sensitive to the substituent at C-5. mdpi.com |

| ¹³C | C-5 (on oxazole ring) | 135 - 155 | Shift is sensitive to the substituent at C-4. mdpi.com |

Mass Spectrometry (MS) in Oxazole Research

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au Both electron ionization (EI) and "soft" ionization techniques like electrospray ionization (ESI) are employed in the study of oxazoles. mdpi.com

Under EI-MS conditions, the oxazole molecule is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation of 2-acyloxazoles is often characterized by cleavage at the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would likely involve the loss of alkyl radicals from the side chain. The oxazole ring itself can undergo fragmentation, leading to characteristic ions. rsc.orgresearchgate.net

Soft ionization techniques like ESI-MS are particularly useful for determining the accurate mass of the molecular ion, often as a protonated molecule [M+H]⁺, with minimal fragmentation. mdpi.com High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental formula, which is a critical step in identifying an unknown compound. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. uobabylon.edu.iq It is an excellent tool for identifying the presence of specific functional groups within a molecule. mlsu.ac.in

For a compound like this compound, the IR spectrum would display several characteristic absorption bands that confirm its key structural features. The most prominent band would be the strong C=O stretching vibration of the ketone group, typically appearing in the 1680-1720 cm⁻¹ region. libretexts.orglibretexts.org The oxazole ring itself gives rise to a series of characteristic bands, including C=N stretching, C=C stretching, and ring stretching vibrations, often found in the 1500–1650 cm⁻¹ range. The C-O-C stretching vibration of the oxazole ether linkage also produces a distinct signal, usually between 1020 and 1250 cm⁻¹. Finally, the C-H stretching vibrations of the alkyl side chain would be observed in the 2850–3000 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for 2-Acyloxazole Derivatives Note: Values are approximate and can vary based on the specific molecular structure and sample state.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Ketone C=O | Stretch | 1680 - 1720 | Strong |

| Oxazole C=N / C=C | Stretch | 1500 - 1650 | Medium to Variable |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. In the case of this compound, the side chain contains a stereocenter at the C-2' position. An X-ray crystal structure analysis of a single enantiomer would confirm its absolute configuration (R or S).

While a crystal structure for this compound is not publicly available, numerous studies on other substituted oxazoles have been published. researchgate.netnih.govacs.orgorganic-chemistry.orgbohrium.com These studies reveal key structural features of the oxazole ring and how it interacts with its substituents and neighboring molecules in the solid state. This information is crucial for understanding structure-activity relationships and designing new molecules.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation, purification, and analysis of oxazole derivatives from reaction mixtures and natural sources.

Column Chromatography: Flash column chromatography is the most common technique for the purification of oxazoles on a preparative scale. orgsyn.org Silica (B1680970) gel is typically used as the stationary phase, and a solvent system of varying polarity, such as a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used as the mobile phase to elute the compounds from the column. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to assess the purity of a compound and to separate components of a mixture. For oxazoles, reverse-phase HPLC is frequently employed. nih.gov In this method, a non-polar stationary phase (e.g., a C18-modified silica column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the oxazole ring absorbs UV light. nih.gov The method can be optimized for both analytical-scale purity checks and preparative-scale isolation of pure compounds. sielc.com

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The exploration of efficient and environmentally benign methods for synthesizing 2-(2-Methylvaleryl)oxazole is a primary objective for future research. Current synthetic strategies for oxazole (B20620) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of "green" synthetic routes is crucial for sustainable chemical production.

Future research in this area will likely focus on:

One-Pot Reactions: Designing single-vessel reactions where multiple synthetic steps are carried out sequentially without the need for isolating intermediates. This approach can significantly improve efficiency and reduce solvent usage.

Catalytic Methods: Investigating the use of novel catalysts, such as metal-organic frameworks (MOFs) or biocatalysts (enzymes), to promote the formation of the oxazole ring with high selectivity and yield under mild conditions.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating methods.

Flow Chemistry: Employing continuous flow reactors to enable better control over reaction parameters, enhance safety, and allow for easier scalability of the synthesis.

A comparative analysis of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Increased efficiency, reduced waste, lower cost | Development of compatible reaction conditions for sequential steps. |

| Novel Catalysis | High selectivity, mild reaction conditions, potential for asymmetric synthesis | Discovery and optimization of new catalytic systems. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters and solvent choice. |

| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design and optimization of flow parameters. |

Exploration of Undiscovered Biological Targets and Pathways

A critical avenue for future research is the systematic investigation of the biological activities of this compound. The oxazole scaffold is a common feature in many biologically active natural products and synthetic compounds. Therefore, it is plausible that this compound may interact with specific biological targets.

Initial research efforts should involve:

High-Throughput Screening (HTS): Screening this compound against a diverse range of biological targets, including enzymes, receptors, and ion channels, to identify potential bioactivities.

Phenotypic Screening: Assessing the effects of the compound on whole cells or organisms to identify novel biological responses without a preconceived target.

Target Deconvolution: Once a biological effect is observed, employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target(s) of this compound.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation will be pivotal in the rational design of novel analogs of this compound with enhanced properties.

This integrated approach would entail:

Molecular Docking: Using computer simulations to predict how this compound and its derivatives might bind to the active sites of known biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of oxazole derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for its (yet to be discovered) biological activity. This information can guide the design of new molecules with improved potency and selectivity.

Design of Next-Generation Oxazole-Based Chemical Tools and Probes

Should this compound be found to interact with a specific biological target, it could serve as a scaffold for the development of sophisticated chemical tools and probes. These tools are invaluable for studying complex biological processes.

Future work in this direction could include:

Fluorescent Probes: Attaching a fluorescent tag to the this compound core to visualize its localization and interaction with its target within living cells.

Affinity-Based Probes: Modifying the molecule to include a reactive group that can covalently bind to its target protein, allowing for its isolation and identification.

Photoaffinity Probes: Incorporating a photo-reactive group that, upon exposure to light, forms a covalent bond with the target. This technique allows for precise control over the labeling process.

The development of such probes would not only advance our understanding of the biological roles of the identified targets but also provide valuable tools for drug discovery and development.

Conclusion

Summary of Key Research Findings and Advancements in Oxazole (B20620) Chemistry

The field of oxazole chemistry has witnessed significant advancements, underscoring the importance of the oxazole scaffold in the development of novel compounds with a wide array of biological activities. The oxazole nucleus, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, is a key structural motif in numerous natural products and synthetic molecules. Its versatile chemical nature allows for various modifications, leading to a broad spectrum of pharmacological properties.

Key research findings have highlighted the role of oxazole derivatives as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. The ability of the oxazole ring to engage in various non-covalent interactions with biological targets such as enzymes and receptors is a primary reason for its therapeutic potential.

Advancements in synthetic methodologies have further propelled the exploration of oxazole chemistry. Classic methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis have been refined, and novel, more efficient synthetic routes are continuously being developed. These advancements have facilitated the creation of diverse libraries of oxazole-containing compounds for biological screening.

Outlook on the Significance of Oxazole Chemistry in Advancing Chemical and Biological Sciences

The significance of oxazole chemistry in the advancement of chemical and biological sciences is poised to grow. The structural and chemical diversity of oxazole-based molecules makes them a central scaffold in drug discovery and medicinal chemistry. The ongoing exploration of structure-activity relationships (SAR) of oxazole derivatives will likely lead to the identification of more potent and selective therapeutic agents.

Furthermore, the application of oxazole-containing compounds extends beyond medicine into materials science and agricultural chemistry. Their unique electronic and photophysical properties are being explored for the development of novel functional materials.

In the realm of biological sciences, oxazole-containing molecules serve as valuable tools for probing biological processes. Their ability to modulate the function of specific enzymes and receptors can provide insights into disease mechanisms and aid in the validation of new drug targets. The continued interdisciplinary research spanning organic synthesis, medicinal chemistry, and molecular biology will undoubtedly unlock the full potential of the oxazole scaffold in the years to come.

常见问题

Q. What are the common synthetic routes for preparing 2-substituted oxazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : 2-Substituted oxazoles are typically synthesized via cyclization of aryl-amino ketones (e.g., Pomeranz-Fritsch reaction) or using chloromethylating agents with Lewis acid catalysts (e.g., ZnCl₂) . For example, 2-(Chloromethyl)oxazole is prepared by reacting oxazole with chloromethyl methyl ether under ZnCl₂ catalysis, achieving >90% yield under optimized conditions . Substituted benzaldehydes (e.g., nitro or bromo groups) can reduce yields due to steric or electronic effects, as seen in yields dropping from 95% (unsubstituted) to trace amounts (4-nitro substitution) . Key parameters include temperature (100–180°C), solvent polarity, and catalyst loading.

Q. How are oxazole derivatives characterized structurally, and what analytical techniques are critical for purity assessment?

- Methodological Answer : Structural elucidation relies on:

- NMR : and NMR identify substituent patterns (e.g., distinguishing methylvaleryl vs. chloromethyl groups) .

- IR Spectroscopy : C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches confirm oxazole ring integrity .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 117.53 g/mol for 2-(Chloromethyl)oxazole) .

Purity is assessed via HPLC (≥95% purity for biological assays) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What preliminary biological screening approaches are used for oxazole-based compounds?

- Methodological Answer : Initial screens focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL deemed promising .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative studies) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How does benzannulation at the oxazole ring impact photophysical properties, and how can computational modeling guide fluorophore design?

- Methodological Answer : Benzannulation (e.g., extending π-conjugation in 2-(2-hydroxyphenyl)oxazoles) modifies excited-state intramolecular proton transfer (ESIPT), altering emission wavelengths. For example:

- HPO (non-benzannulated): Blue-shifted emission (λem ~450 nm).

- HNO (naphthoxazole): Red-shifted emission (λem ~550 nm) due to enhanced charge transfer .

Computational modeling (TDDFT/B3LYP/6-31+G(d)) predicts energy barriers for proton transfer and optimizes H-bond strength in S₁ states. Hybrid functionals (B3LYP, PBE0) align best with experimental λem values .

Q. How can contradictory data on substituent effects in oxazole synthesis be resolved?

- Methodological Answer : Discrepancies (e.g., 4-nitro groups yielding trace vs. 4-bromo yielding 62% oxazoles) arise from electronic vs. steric factors. Resolution strategies include:

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR to identify rate-limiting steps .

- DFT Calculations : Compare activation energies for substituent-specific transition states (e.g., nitro groups increasing energy barriers by 10–15 kcal/mol) .

- Isolation of Byproducts : Chromatographic separation (e.g., silica gel) identifies competing pathways (e.g., hydrolysis vs. cyclization) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of polyfunctional oxazoles?

- Methodological Answer : Regioselectivity (e.g., furan vs. phenanthrene attack in 2-(2-furyl)phenanthrooxazole) is controlled by:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor attack on electron-rich rings (e.g., furan) .

- Catalyst Choice : Lewis acids (e.g., AlCl₃) direct electrophiles to nitrogen-rich sites .

- Temperature : Lower temps (0–25°C) stabilize kinetic products (e.g., meta-substitution), while higher temps (80–100°C) favor thermodynamic products .

Q. How do transition metal complexes of oxazole derivatives enhance antifungal activity, and what coordination modes are most effective?

- Methodological Answer : Cu(II), Co(II), and Ni(II) complexes of 2-amino-4-(p-methoxyphenyl)oxazole exhibit enhanced antifungal activity (e.g., against C. albicans) via:

- Square-Planar Coordination : Cu(II) binds via oxazole-N and amino-N, increasing membrane permeability .

- Redox Activity : Co(II)/Ni(II) complexes generate ROS, disrupting fungal cell walls .

Activity correlates with molar conductivity (10–50 Ω⁻¹cm²mol⁻¹ for 1:2 metal-ligand stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。